molecular formula C23H20BrN5O2S B3616196 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 477329-54-7

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B3616196
CAS No.: 477329-54-7
M. Wt: 510.4 g/mol
InChI Key: LJYWMNCJMJCNBZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with a 4-bromophenyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl-acetamide moiety linked to a 4-ethoxyphenyl group.

Key structural features include:

  • Pyridin-4-yl moiety: Introduces hydrogen-bonding and π-π stacking capabilities.
  • 4-Ethoxyphenyl acetamide: The ethoxy group may improve metabolic stability compared to smaller alkoxy substituents.

Properties

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN5O2S/c1-2-31-20-9-5-18(6-10-20)26-21(30)15-32-23-28-27-22(16-11-13-25-14-12-16)29(23)19-7-3-17(24)4-8-19/h3-14H,2,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYWMNCJMJCNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477329-54-7
Record name 2-{[4-(4-BROMOPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H22BrN5OSC_{24}H_{22}BrN_5OS. It features a triazole ring substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H22BrN5OSC_{24}H_{22}BrN_5OS
SMILESCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4
InChIInChI=1S/C24H22BrN5OS/c1-16(2)...
CAS Number338426-08-7

Antibacterial Activity

Recent studies have shown that compounds containing the triazole moiety exhibit significant antibacterial properties. For instance, derivatives similar to the compound have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:
In a comparative study, several triazole derivatives were tested against E. coli and S. aureus, revealing that compounds with bromophenyl substitutions showed enhanced antibacterial efficacy .

Anticancer Activity

Triazoles are also recognized for their potential anticancer effects. The compound has been evaluated for its cytotoxicity against different cancer cell lines. For example, compounds similar to this one have shown activity against colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating significant inhibition of cell proliferation .

Research Findings:
A study reported that certain triazole derivatives exhibited IC50 values as low as 6.2 µM against HCT-116 cells, suggesting strong anticancer potential . The mechanism often involves induction of apoptosis and inhibition of angiogenesis.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial in the treatment of various diseases, including Alzheimer’s disease and gastric ulcers.

Enzyme Inhibition Data:
In vitro assays demonstrated that triazole derivatives can effectively inhibit AChE with IC50 values ranging from 1.13 µM to 6.28 µM compared to standard inhibitors . This highlights their potential as therapeutic agents in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 1,2,4-triazole-acetamide scaffold but differing in substituents, which critically influence physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity/Application Reference
Target Compound: 2-{[4-(4-Bromophenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Ethoxyphenyl)Acetamide R1: 4-Bromophenyl, R2: Pyridin-4-yl, R3: 4-Ethoxyphenyl 507.3 (calc.) Not reported Hypothesized kinase or receptor modulation
2-{[4-(4-Bromophenyl)-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Fluorophenyl)Acetamide R1: 4-Bromophenyl, R2: Pyridin-3-yl, R3: 2-Fluorophenyl 484.3 Not reported Unknown; structural analog
2-{[4-(4-Bromophenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Sulfamoylphenyl)Acetamide R1: 4-Bromophenyl, R2: Pyridin-4-yl, R3: 4-Sulfamoylphenyl 543.4 Not reported Potential sulfonamide-mediated bioactivity
N-(4-Bromophenyl)-2-{[4-Ethyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide R1: 4-Bromophenyl, R2: Pyridin-2-yl, R3: Ethyl 444.3 Not reported Orco receptor antagonism in insects
VUAA1 (N-(4-Ethylphenyl)-2-{[4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Thio}Acetamide) R1: Ethyl, R2: Pyridin-3-yl, R3: 4-Ethylphenyl 406.5 Not reported Orco receptor agonist in insects
2-((4-Phenyl-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetonitrile (5o) R1: Phenyl, R2: Pyridin-4-yl, R3: Cyanomethyl 336.4 237–240 No reported bioactivity

Key Findings:

Substituent Effects on Bioactivity: The pyridinyl position (2-, 3-, or 4-) significantly impacts receptor specificity. For example, VUAA1 (pyridin-3-yl) acts as an Orco agonist , whereas the pyridin-2-yl analog in shows antagonism. Electron-withdrawing groups (e.g., bromo, fluoro) enhance stability but may reduce solubility. The 4-ethoxyphenyl group in the target compound balances lipophilicity and metabolic resistance compared to smaller substituents like cyano (5o, ).

Thermodynamic and Chromatographic Behavior :

  • Morpholinium salts of triazole-acetamides (e.g., in ) exhibit temperature-dependent retention in hydrophilic chromatography, suggesting similar analogs may require tailored purification protocols .

Synthetic Yields and Feasibility: Derivatives with bulkier substituents (e.g., 5p in , incorporating a methoxyimino group) show moderate yields (82%), implying that the target compound’s synthesis may require optimized conditions for the 4-ethoxyphenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

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